Ethyl 4-[(2-bromobutanoyl)amino]benzoate
Description
General Context and Importance of N-Acylated Aromatic Amines in Chemical Synthesis
N-acylation is a fundamental and widely utilized transformation in organic synthesis. The reaction involves the attachment of an acyl group (R-C=O) to a nitrogen atom of an amine. This process is of paramount importance for several reasons.
Firstly, the N-acylation of amines serves as an effective and economical method for protecting the amino group (-NH₂) during multi-step synthetic sequences. beilstein-journals.org The amide bond formed is generally stable under a variety of reaction conditions, which allows chemists to perform chemical modifications on other parts of the molecule without unintended reactions at the nitrogen atom. nih.gov
Secondly, N-acylated compounds, including aromatic amines, are crucial precursors and intermediates in the production of fine chemicals, polymers, and pharmaceuticals. beilstein-journals.orgevitachem.com This functional group is a key structural component in a vast array of biologically active molecules and marketed drugs. evitachem.com The synthesis of acetamides, a subset of N-acylated compounds, has attracted significant interest due to their wide range of biological properties, including pesticidal, fungicidal, antioxidant, and anti-inflammatory activities. scbt.com
The methods for achieving N-acylation are diverse, traditionally involving acylating reagents like acyl chlorides or anhydrides in the presence of a base. beilstein-journals.orgchemicalbook.com Modern organic synthesis has also seen the development of greener and more efficient catalytic methods to facilitate this key transformation. nih.govscbt.com
The Significance of Alpha-Haloamide Moieties as Synthetic Intermediates and Building Blocks
α-Haloamides are a class of organic compounds characterized by a halogen atom (such as bromine) positioned on the carbon atom adjacent (the α-position) to the amide carbonyl group. researchgate.net This structural feature imparts high reactivity, making α-haloamides exceptionally valuable as building blocks and synthetic intermediates for preparing a wide variety of biologically important molecules. researchgate.net
The utility of the α-haloamide framework is extensive and includes its use in:
Nucleophilic Substitution Reactions: The halogen at the α-position is a good leaving group, readily displaced by various nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Carbon-Carbon Bond Formations: They are widely employed in cross-coupling reactions to form new bonds with sp³, sp², and sp hybridized carbon partners.
Synthesis of Heterocycles: α-Haloamides are precursors for constructing various heterocyclic rings, which are prevalent in pharmaceuticals. For instance, they are convenient precursors for synthesizing β-lactams (azetidin-2-ones), a core structure in many antibiotic drugs. researchgate.net
Radical Reactions: They can undergo radical-mediated transformations to form cyclic compounds, such as β- and γ-lactams.
Precursors to α-Amino Amides: Through amination reactions, α-haloamides can be converted into α-amino amides, which are fundamental subunits of peptides and proteins and are themselves potential candidates for drug development. researchgate.net
The versatility of α-haloamides makes them a powerful tool for organic chemists to access diverse and complex molecular structures.
Research Rationale for Investigating Ethyl 4-[(2-bromobutanoyl)amino]benzoate and Related Architectures
While specific research detailing the explicit rationale for synthesizing this compound is not extensively published, a strong justification can be inferred from the known chemical and biological significance of its constituent parts. The molecule combines the N-acylated aromatic amine structure of Ethyl 4-aminobenzoate (B8803810) (also known as Benzocaine) with an α-brominated acyl chain.
The research interest in such a molecule likely stems from several potential applications:
As a Synthetic Intermediate: The presence of the reactive α-bromoamide moiety makes this compound a versatile intermediate. The bromine atom can be displaced by a wide range of nucleophiles to introduce new functional groups, allowing for the rapid generation of a library of diverse compounds for screening purposes. This approach is common in medicinal chemistry for lead optimization.
Exploration of Biological Activity: Many compounds containing N-acyl, aromatic amine, and halogenated moieties exhibit significant biological activity. psecommunity.orgfishersci.comorgsyn.org For instance, N-acylated α-amino acids are known to have antimicrobial, antiviral, and anticancer effects. orgsyn.org Similarly, molecules containing a bromo-phenyl group have been investigated for their antibacterial properties against drug-resistant bacteria. nih.gov Therefore, a primary rationale for investigating this specific compound would be to screen it for potential antimicrobial, anti-inflammatory, or other therapeutic activities.
Probing Structure-Activity Relationships (SAR): By systematically modifying the structure of a known bioactive molecule and observing the effect on its biological activity, chemists can develop an understanding of the structure-activity relationship. This compound can be seen as a derivative of Ethyl 4-aminobenzoate, a well-known local anesthetic. The introduction of the 2-bromobutanoyl group creates a new chemical entity whose properties can be compared to the parent compound and other derivatives to build SAR models.
The synthesis of this compound would likely proceed via the acylation of Ethyl 4-aminobenzoate with 2-bromobutanoyl chloride. The properties of the starting material, Ethyl 4-aminobenzoate, are well-characterized.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | scbt.com |
| Molecular Weight | 165.19 g/mol | scbt.com |
| Melting Point | 88-90 °C | scbt.com |
| Appearance | White crystalline powder | |
| IR (film) cm⁻¹ | 3424, 3345, 3224, 1685, 1636, 1598, 1515 | |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H) | |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9 |
The target compound, this compound, possesses the following basic properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆BrNO₃ | researchgate.net |
| Molecular Weight | 314.18 g/mol | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-bromobutanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-3-11(14)12(16)15-10-7-5-9(6-8-10)13(17)18-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGURBYHLYSDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264202 | |
| Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-36-6 | |
| Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Acyl α Bromoamide Analogues and Precursors
Stereochemical Control in the Synthesis of Alpha-Bromoacyl Units
The biological activity of molecules like Ethyl 4-[(2-bromobutanoyl)amino]benzoate can be highly dependent on the stereochemistry at the chiral center, in this case, the α-carbon bearing the bromine atom. Therefore, methods to control this stereochemistry are of significant interest.
The classic method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinskii (HVZ) reaction. pressbooks.publibretexts.org This reaction involves treating the carboxylic acid (butanoic acid) with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.pub The reaction proceeds through the formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. libretexts.org The resulting enol then reacts with Br₂ to install the bromine at the α-position. pressbooks.pub A final hydrolysis step yields the α-bromo carboxylic acid. pressbooks.pub However, the standard HVZ reaction produces a racemic mixture, as the planar enol intermediate can be attacked from either face. libretexts.org
Synthesis of Aromatic Amine Precursors (e.g., Ethyl 4-Aminobenzoate)
The aromatic amine portion of the target molecule, Ethyl 4-aminobenzoate (B8803810) (also known as benzocaine), is a critical precursor. It is typically synthesized from a readily available starting material, Ethyl 4-nitrobenzoate (B1230335).
The synthesis of aromatic amines from nitroaromatic compounds is a fundamental transformation in organic chemistry. jsynthchem.com The primary challenge is to reduce the nitro group selectively in the presence of other reducible functional groups, such as the ester in Ethyl 4-nitrobenzoate. d-nb.info
A variety of methods have been developed for this chemoselective reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common industrial method, but it requires specialized high-pressure equipment. orgsyn.org For laboratory-scale synthesis, several alternative reagent-based systems are available. For instance, the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) provides a selective and ecologically friendly method for reducing aromatic nitro compounds to their corresponding amines. orgsyn.org This system has been shown to effectively reduce Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate in high yield. orgsyn.org
Another approach involves using sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, in combination with transition metal catalysts. jsynthchem.com While NaBH₄ alone is not strong enough to reduce a nitro group, its reactivity can be enhanced by additives like nickel or iron complexes, enabling the selective reduction of the nitro group over the ester functionality. d-nb.infojsynthchem.com
Table 3: Selected Methods for Chemoselective Nitro Group Reduction
| Reagent System | Conditions | Selectivity | Reference |
|---|---|---|---|
| Indium/NH₄Cl | Aqueous Ethanol | High for nitro group over esters, halides, nitriles | orgsyn.org |
| NaBH₄/FeCl₂ | N/A | High for nitro group over esters | d-nb.info |
| NaBH₄/Ni(PPh₃)₄ | Ethanol | Reduces nitroaromatics to amines | jsynthchem.comjsynthchem.com |
Catalytic Approaches for N-Functionalized Anilines
The synthesis of N-functionalized anilines, key precursors for compounds like this compound, has been significantly advanced through the development of various catalytic systems. These methods offer improvements in efficiency, selectivity, and reaction conditions over classical stoichiometric approaches.
One effective strategy involves Phase Transfer Catalysis (PTC) for the N-acylation of anilines. Studies have demonstrated that using catalysts such as Tetrabutylammonium Bromide (TBAB) in the presence of a base like potassium carbonate can facilitate the efficient N-acetylation of anilines with acetyl chloride. derpharmachemica.com This methodology is noted for its high yields and convenient application, often resulting in product precipitation in under 20 minutes. derpharmachemica.com
Transition metal catalysis represents another frontier, enabling novel bond formations. Nickel-catalyzed C–H/N–H functionalization, for instance, allows for the step-economical synthesis of complex indole (B1671886) structures from anilines through alkyne annulations. rsc.org This approach is notable for its use of a more abundant metal and its ability to proceed without metal oxidants. rsc.org Similarly, cationic ruthenium(II) complexes have been developed for oxidative C–H/N–H bond functionalizations of anilines, proving highly efficient in sustainable solvents like water. acs.org
Furthermore, innovative catalyst-free systems leveraging alternative energy sources have emerged. Microwave-assisted synthesis allows for the direct acylation of anilines with acetic acid, which can function as both a reagent and a solvent, eliminating the need for a separate catalyst. ymerdigital.com This technique aligns with green chemistry principles by offering high efficiency and quantitative yields under milder and faster conditions compared to conventional heating. ymerdigital.com
Interactive Data Table: Catalytic Methods for N-Functionalization of Anilines
| Catalytic System | Catalyst Example | Reactants | Key Advantages |
| Phase Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Aniline (B41778), Acetyl Chloride | High efficiency, convenient methodology, rapid reaction times. derpharmachemica.com |
| Nickel Catalysis | Nickel(0) Complex | Substituted Aniline, Alkyne | Step-economical, avoids expensive metal oxidants, high selectivity. rsc.org |
| Ruthenium Catalysis | Cationic Ruthenium(II) Complex | Aniline with directing group | Efficient in water, general access to bioactive indoles. acs.org |
| Microwave-Assisted | Catalyst-Free | Aniline, Acetic Acid | Green synthesis, no toxic components, rapid, quantitative yields. ymerdigital.com |
Convergent Synthetic Pathways for this compound
A convergent synthesis is an efficient strategy for constructing complex molecules like this compound. This approach involves the independent synthesis of key fragments, which are then combined in the final stages. For the target compound, a logical convergent pathway involves the preparation of two primary precursors: Ethyl 4-aminobenzoate and an activated form of 2-bromobutanoic acid .
Fragment 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine) This precursor can be synthesized through several established routes.
Esterification of p-Aminobenzoic Acid: The most direct method is the Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. quora.com
Reduction of Ethyl p-Nitrobenzoate: An alternative route begins with the nitration of ethyl benzoate (B1203000), followed by the reduction of the resulting Ethyl p-nitrobenzoate. This reduction can be achieved using various methods, including catalytic hydrogenation with a platinum oxide catalyst or chemical reduction with reagents like tin and alcoholic hydrochloric acid. orgsyn.org A method using indium powder and ammonium chloride in an ethanol-water mixture also provides a high yield of the desired amine. orgsyn.org
Fragment 2: Synthesis of 2-Bromobutanoyl Halide The second fragment is the acylating agent. 2-Bromobutanoic acid is converted into a more reactive acyl halide, typically 2-bromobutanoyl chloride , to facilitate the subsequent amidation. This activation is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Final Convergent Coupling Step The final step is the amide bond formation between Ethyl 4-aminobenzoate and 2-bromobutanoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, where the aniline derivative is treated with the acyl chloride in the presence of a base. The base, which can be aqueous sodium bicarbonate or an organic base like pyridine (B92270), serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the formation of the final product, this compound.
Principles of Sustainable Synthesis in Amide and Haloamide Chemistry
The principles of green chemistry are increasingly being applied to amide and haloamide synthesis to reduce environmental impact and improve safety and efficiency. nih.gov This paradigm shift focuses on developing methodologies that minimize waste, avoid hazardous substances, and reduce energy consumption.
The choice of solvent is another critical factor. Many conventional amide syntheses employ dipolar aprotic solvents like DMF and NMP, which face increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk Green chemistry promotes the use of safer, more sustainable solvents. Enzymatic amidation has been successfully performed in greener solvents like cyclopentyl methyl ether. nih.govnih.gov In some cases, reactions can be conducted under solvent-free conditions, for example, by using microwave irradiation or mechanical trituration, which completely eliminates solvent-related waste. ymerdigital.combohrium.com
Energy efficiency is also a key consideration. Microwave-assisted organic synthesis and visible-light-mediated photoredox catalysis are emerging as energy-efficient alternatives to conventional heating. ymerdigital.commdpi.com These methods can significantly shorten reaction times and often allow reactions to proceed under milder conditions. mdpi.com
Biocatalysis offers a powerful green alternative for amide bond formation. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct formation of amides from carboxylic acids and amines with high selectivity and under mild, environmentally benign conditions. nih.gov This enzymatic approach avoids the need for activating agents and harsh reagents. nih.gov Additionally, the use of reaction media derived from renewable sources, such as water extracts of agro-waste ash, is being explored as a novel green strategy. mdpi.com
Interactive Data Table: Comparison of Conventional vs. Green Amide Synthesis Approaches
| Principle | Conventional Approach | Green/Sustainable Approach |
| Reagents | Stoichiometric activators (e.g., EDC, HATU). ucl.ac.uk | Catalytic systems (e.g., boric acid, enzymes, transition metals). nih.govbohrium.com |
| Solvents | Chlorinated (CH₂Cl₂) or dipolar aprotic (DMF, NMP). ucl.ac.uk | Benign solvents (water, CPME), or solvent-free conditions. ymerdigital.comnih.gov |
| Energy Input | Prolonged heating (conventional reflux). | Microwave irradiation, visible-light photocatalysis. ymerdigital.commdpi.com |
| Waste Profile | High generation of byproduct waste (poor atom economy). ucl.ac.uk | Minimal waste (high atom economy), recyclable catalysts. dst.gov.in |
| Feedstocks | Often petroleum-based. | Use of biocatalysts and renewable resources. nih.govmdpi.com |
Elucidation of Reaction Mechanisms and Kinetics for N Acyl α Bromoamide Reactivity
Mechanistic Investigations of Nucleophilic Transformations at the Alpha-Bromine Center
The carbon atom alpha to the carbonyl group in Ethyl 4-[(2-bromobutanoyl)amino]benzoate is electrophilic due to the inductive effects of both the adjacent carbonyl group and the bromine atom. This makes it a prime site for nucleophilic attack and radical-mediated reactions.
Pathways for Halogen Exchange and Functional Group Interconversion (e.g., Silver-Promoted Fluorination)
Halogen exchange reactions represent a fundamental transformation for α-bromoamides. A notable example is silver-promoted fluorination, where a reagent like silver(I) fluoride (B91410) (AgF) is used to replace the bromine atom with fluorine under mild conditions. nih.govx-mol.com This method is effective for producing primary, secondary, and tertiary alkyl fluorides. nih.gov
Mechanistic studies suggest that the reaction does not follow a simple SN2 pathway. Instead, it is proposed that the silver ion coordinates to the bromine atom, facilitating its departure. Concurrently, the amide proton plays a crucial role, leading to the formation of a strained aziridinone (B14675917) (α-lactam) intermediate. nih.govx-mol.com This three-membered ring is then opened by a nucleophilic attack from the fluoride ion. This pathway typically proceeds with retention of configuration at the α-carbon. nih.govx-mol.com
Kinetic experiments on related α-bromoamides have shown that the reaction rate is influenced by the substitution at the α-carbon, increasing in the order of primary < secondary < tertiary. nih.gov This trend supports a mechanism where carbocationic character develops at the transition state, which is stabilized by greater substitution.
Table 1: Factors Influencing Silver-Promoted Fluorination of α-Bromoamides
| Factor | Observation | Mechanistic Implication |
| Silver(I) Salt | Essential for the reaction; AgF is a common reagent. google.com | Lewis acidic silver ion assists in the removal of the bromide leaving group. |
| Amide Proton | An acidic N-H proton accelerates the reaction. nih.govx-mol.com | Facilitates the formation of an aziridinone intermediate. |
| α-Carbon Substitution | Rate increases: 1° < 2° < 3°. nih.gov | Suggests stabilization of positive charge in the transition state. |
| Stereochemistry | Retention of configuration is observed. nih.gov | Consistent with a double-inversion mechanism via an aziridinone intermediate or front-side attack. |
Radical-Mediated Processes and Electron Transfer Mechanisms (e.g., Reductive Debromination)
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated through single-electron transfer (SET) or energy transfer (EnT) mechanisms, often employing photoredox catalysis. rsc.orgrsc.org The formation of an electron donor-acceptor (EDA) complex between the α-bromoamide and a nitrogenous base can facilitate photoinduced electron transfer, leading to C-Br bond scission and the formation of an electrophilic carbon-centered radical. rsc.orgrsc.org
Once formed, this radical intermediate can participate in various reactions, such as atom-transfer radical addition (ATRA) to alkenes. rsc.org Another common fate is reductive debromination, where the radical abstracts a hydrogen atom from a hydrogen donor (e.g., a silane), resulting in the net replacement of the bromine atom with hydrogen. luc.edu This process effectively removes the halogen and saturates the α-carbon.
Electron transfer mechanisms are fundamental to these processes, involving the movement of a single electron from a donor (reductant) to the α-bromoamide acceptor, which then fragments. libretexts.orgresearchgate.net The efficiency of these reactions can be influenced by the redox potentials of the catalyst and the substrate.
Formal Nucleophilic Displacement by Nitrogen Nucleophiles for Alpha-Substituted Amides
The electrophilic α-carbon of this compound is susceptible to direct attack by nucleophiles in a formal SN2 reaction. Nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, can displace the bromide ion to form α-amino amides. nih.govlibretexts.org This reaction is a cornerstone for the synthesis of complex amides and peptide fragments. nih.gov
The mechanism is typically a direct bimolecular nucleophilic substitution (SN2). The nitrogen nucleophile attacks the carbon atom bearing the bromine, leading to a trigonal bipyramidal transition state. The bromide ion is expelled as the leaving group, resulting in an inversion of stereochemistry at the α-carbon if it is a chiral center. The reduced nucleophilicity of the nitrogen atom in the resulting α-amino amide product helps to prevent over-alkylation, which can be a problem in the synthesis of simple amines from alkyl halides. libretexts.orglibretexts.org
The rate and success of the reaction depend on several factors, including the steric hindrance around the α-carbon, the strength of the nitrogen nucleophile, and the reaction conditions (e.g., solvent, presence of a base to neutralize the HBr byproduct). nih.gov
Table 2: Comparison of Nucleophilic Substitution Pathways at the α-Carbon
| Reaction Type | Key Reagents | Typical Mechanism | Intermediate(s) | Stereochemical Outcome |
| Silver-Promoted Fluorination | AgF nih.gov | Neighboring group participation | Aziridinone nih.govx-mol.com | Retention of configuration nih.gov |
| Reductive Debromination | Photocatalyst, H-donor luc.edu | Single Electron Transfer (SET) | Carbon-centered radical rsc.org | Racemization/Achiral product |
| Substitution with N-Nucleophiles | Amines (e.g., R-NH₂) nih.gov | SN2 | Trigonal bipyramidal transition state | Inversion of configuration |
Kinetic and Mechanistic Studies of Amide Bond Rearrangements and Scissions
While reactions at the α-carbon are common, the amide linkage itself can undergo transformation, although it is generally stable.
Analysis of Hofmann-Type Rearrangements in N-Bromoamides
The Hofmann rearrangement is a well-established reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com It is crucial to note that the substrate for this reaction is an N-bromoamide, where the bromine atom is attached to the amide nitrogen, not the α-carbon. numberanalytics.commasterorganicchemistry.com Therefore, this compound, being an α-bromoamide, would not undergo a classical Hofmann rearrangement.
The mechanism of the true Hofmann rearrangement proceeds as follows:
N-Bromination: A primary amide reacts with bromine (Br₂) and a strong base (e.g., NaOH) to form an N-bromoamide. numberanalytics.comchemistrywithwiley.com
Anion Formation: The base abstracts the acidic proton from the nitrogen, forming an N-bromoamide anion. wikipedia.orgnumberanalytics.com
Rearrangement: In the rate-determining step, the anion rearranges. The alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, while the bromide ion is simultaneously expelled. wikipedia.orgoup.com This concerted step produces an isocyanate intermediate. numberanalytics.com
Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide. wikipedia.org
Kinetic studies have shown that electron-releasing groups on the migrating aryl group accelerate the reaction, while electron-withdrawing groups retard it, supporting a concerted mechanism where the migrating group participates in the transition state. oup.com Novel electrochemical "Hofmann-type" rearrangements have been developed for other substrates like α-oxoamides, but these follow different mechanistic pathways. rsc.orgresearchgate.net
Hydrolytic and Other Cleavage Pathways of the Amide Linkage
The amide bond in this compound is robust but can be cleaved under forcing conditions, such as strong acid or base with heat. However, other pathways can facilitate cleavage under milder conditions.
One potential cleavage pathway involves the hydrolysis of the C-Br bond. In enzymatic systems, haloalkane dehalogenases catalyze the hydrolytic cleavage of carbon-halogen bonds via an SN2 mechanism. researchgate.netresearchgate.net This reaction typically involves a nucleophilic residue in the enzyme's active site attacking the α-carbon, displacing the bromide. A subsequent hydrolysis step regenerates the enzyme and releases the corresponding α-hydroxy amide. rug.nl
Cleavage of the amide C-N bond itself is more challenging. However, intramolecular assistance from nearby functional groups can accelerate hydrolysis. scienceopen.comresearchgate.net While the structure of this compound does not feature a pre-positioned intramolecular nucleophile, intermolecular catalysis or enzymatic action could facilitate this bond scission. For instance, some proteases are specialized enzymes that cleave amide bonds in proteins. nih.gov Non-enzymatic activation can also be achieved, for example, by using N-heterocyclic carbenes that attack the carbonyl carbon and activate the amide for cleavage. researchgate.net
Reactivity Profiling of the Aromatic Ring in N-Acyl Anilines
The reactivity of the aromatic ring in N-acyl anilines, such as this compound, is significantly influenced by the N-acyl substituent. This group modulates the electron density of the benzene (B151609) ring and directs the regioselectivity of further functionalization.
Electrophilic and Radical Aromatic Functionalization
The N-acyl group in N-acyl anilines plays a crucial role in electrophilic aromatic substitution reactions. Unlike the highly activating amino group (-NH2) in aniline (B41778), which can lead to overreaction and polysubstitution, the N-acyl group is a moderately activating substituent. libretexts.orgopenstax.org The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, which reduces its ability to donate electron density to the aromatic ring. stackexchange.com Consequently, the activating effect of the –NHCOR group is less pronounced than that of a simple amino group. stackexchange.com
This moderation of reactivity allows for more controlled electrophilic substitutions. The N-acyl group is an ortho, para-director due to resonance stabilization of the intermediates formed during electrophilic attack at these positions. openstax.orgbyjus.com In the case of this compound, the para position is occupied by the ethyl ester group, meaning electrophilic substitution would be directed to the ortho positions (C2 and C6) relative to the N-acyl group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For instance, bromination of an N-arylamide can be controlled to yield a monobromo product, whereas aniline often rapidly forms a tribrominated product. openstax.org
Radical aromatic functionalization offers an alternative pathway for modifying the aromatic ring. Amidyl radicals can be generated from N-functionalized amides and participate in intermolecular hydrogen atom transfer (HAT) to functionalize C-H bonds. nih.gov While much of this research focuses on aliphatic C-H functionalization, the principles can be extended to aromatic systems. The development of silver-catalyzed protocols for decarboxylative cross-coupling between carboxylic acids and isocyanides, proceeding through a free-radical mechanism, provides a general method for creating a variety of amides and demonstrates the versatility of radical pathways in modern organic synthesis. acs.org
Strategies for C-N Bond Activation and Arylation via Reactive Intermediates (e.g., Arynes)
Activating the strong C(aryl)-N bond in anilines and their N-acyl derivatives for arylation is a significant challenge in synthetic chemistry due to its high bond dissociation energy (approximately 103 kcal/mol). nih.gov Traditional methods often require harsh conditions or pre-functionalization, such as the formation of diazonium salts. nih.gov
A modern, metal-free strategy involves the use of highly reactive intermediates, particularly arynes like benzyne. nih.govmanchester.ac.uknih.gov Arynes can be generated in situ under mild conditions from precursors such as 2-(trimethylsilyl)aryl triflates or anthranilic acid derivatives. wikipedia.org In this approach, the aryne serves a dual role: it first activates the aniline derivative and then facilitates an aryl transfer. nih.gov The reaction proceeds through a tandem mechanism: a nucleophilic attack of the aniline derivative on the aryne, followed by a Smiles-Truce rearrangement to yield densely substituted biaryl products. nih.gov This method allows for the direct functionalization of the aniline C-N bond without the need for transition metal catalysts. nih.govnih.gov
This aryne-enabled methodology has proven effective for the intermolecular arylation of tertiary anilines and can be applied to synthesize sterically hindered biaryls by using substituted aryne precursors. nih.gov The process represents a significant advance, providing a mild and direct route to unlock aniline derivatives as arylating agents. nih.gov While much of the research has focused on tertiary anilines, the principles are extendable to other aniline derivatives, offering a powerful tool for constructing complex molecular architectures. acs.org
General Mechanistic Principles in Amidation Reactions (Addition-Elimination)
The formation of the amide bond in this compound from a carboxylic acid derivative (like 2-bromobutanoyl chloride) and an aniline (ethyl 4-aminobenzoate) proceeds through a well-established nucleophilic acyl substitution mechanism, commonly referred to as an addition-elimination pathway. chemguide.co.uk
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uklibretexts.org This addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk
This tetrahedral intermediate is transient and unstable. The reaction proceeds to the elimination stage, where the carbonyl double bond is reformed. chemguide.co.uk This is accompanied by the departure of a leaving group from the original acyl compound (e.g., a chloride ion if an acyl chloride is used). chemguide.co.uklibretexts.org Simultaneously, a proton is transferred from the nitrogen atom, often to a base in the reaction mixture (such as pyridine (B92270) or another amine molecule), to neutralize the positive charge and yield the final, stable amide product. chemguide.co.ukncert.nic.in
Addition: The nucleophilic amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The leaving group is expelled, and the carbonyl group is regenerated, followed by deprotonation of the nitrogen to form the amide.
This mechanism is fundamental to the synthesis of amides from various carboxylic acid derivatives, including acid halides, acid anhydrides, and esters. libretexts.org
Quantitative Kinetic Analysis of Reaction Rates and Activation Parameters for Bromoamide Reactions
The study of reaction kinetics provides invaluable insights into the mechanism and efficiency of chemical transformations, such as those involving bromoamides. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that utilizes in situ measurements to construct graphical rate equations from a minimal number of experiments, offering a comprehensive view of complex reaction behaviors. wikipedia.orgresearchgate.netdntb.gov.ua
For amidation reactions, kinetic studies often reveal the order of the reaction with respect to each reactant and allow for the determination of the rate constant (k). The rate of an amidation reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of a catalyst. scispace.com The reaction between a fatty acid methyl ester and diethanolamine, for example, is reversible, and its rate is significantly affected by temperature and the removal of the methanol (B129727) byproduct. nih.govacs.org
The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which allows for the calculation of key activation parameters: the activation energy (Ea) and the pre-exponential factor (A). scispace.com These parameters are crucial for understanding the energy requirements and the frequency of effective collisions in a reaction.
Below are representative data tables illustrating the types of kinetic parameters obtained from studies of amidation and related reactions.
| Reaction System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (cal/mol) | Reference |
|---|---|---|---|---|
| Methyl Ester + Diethanolamine | 120 | - | 2464.87 | scispace.com |
| Methyl Ester + Diethanolamine | 130 | - | ||
| Methyl Ester + Diethanolamine | 140 | - | ||
| Methyl Ester + Diethanolamine | 150 | - | ||
| Methyl Ester + Diethanolamine | 160 | - |
| Mechanism | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|
| Base Catalyzed | 21 | researchgate.net |
| Acid Catalyzed | 31 | |
| Water-Assisted (Neutral) | 99 |
Kinetic analysis can also uncover complexities such as catalyst deactivation, product inhibition, or changes in the reaction mechanism over time. nih.gov For reactions involving N-halo compounds like N-bromoamides, the kinetics can be first-order with respect to the oxidant and show fractional or zero-order dependence on the substrate and acid concentration, depending on the specific mechanism and reactive species involved. jetir.org
Advanced Spectroscopic and Crystallographic Characterization of N Acyl Anilide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. A multi-technique approach, combining one- and two-dimensional experiments, allows for the unambiguous assignment of all proton and carbon signals and provides deep insights into connectivity, spatial proximity, and stereochemistry.
The structural elucidation of Ethyl 4-[(2-bromobutanoyl)amino]benzoate begins with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment of all protons, their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.
To assemble the molecular puzzle, two-dimensional NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations within the ethyl group (CH₂ to CH₃) and within the butanoyl chain (CH to CH₂ to CH₃).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edu This allows for the definitive assignment of carbon signals based on their known proton assignments. columbia.edu
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -NH- | ~8.5 (s, 1H) | - | C=O (amide), C4, C=O (ester) |
| Aromatic H2/H6 | ~7.8 (d, 2H) | ~118 | C4, C=O (ester) |
| Aromatic H3/H5 | ~7.6 (d, 2H) | ~131 | C1, C4 |
| Aromatic C1 | - | ~125 | - |
| Aromatic C4 | - | ~142 | - |
| Ester C=O | - | ~166 | - |
| Ester -OCH₂- | ~4.3 (q, 2H) | ~61 | Ester C=O, Ester -CH₃ |
| Ester -CH₃ | ~1.4 (t, 3H) | ~14 | Ester -OCH₂- |
| Amide C=O | - | ~170 | - |
| -CH(Br)- | ~4.5 (t, 1H) | ~50 | Amide C=O, -CH₂- (butanoyl) |
| -CH₂- (butanoyl) | ~2.1 (m, 2H) | ~30 | -CH(Br)-, -CH₃ (butanoyl) |
| -CH₃ (butanoyl) | ~1.0 (t, 3H) | ~11 | -CH₂- (butanoyl), -CH(Br)- |
Because the 2-bromobutanoyl moiety contains a chiral center, this compound can exist as enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques can determine the relative stereochemistry in diastereomeric mixtures or provide conformational information.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. libretexts.org This is particularly useful for determining stereochemical relationships in molecules with relatively rigid conformations. libretexts.org By analyzing the NOESY cross-peaks, one can deduce the spatial arrangement of different parts of the molecule.
Coupling Constant Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship. researchgate.net Careful analysis of the coupling constants within the butanoyl chain can provide valuable information about the preferred conformation of this flexible side chain in solution. researchgate.net
While ¹H and ¹³C NMR are most common, NMR studies of other nuclei can provide unique insights. ¹⁵N NMR spectroscopy directly probes the nitrogen atom of the amide bond. The ¹⁵N chemical shift is highly sensitive to the electronic environment, including effects of conjugation, hybridization, and hydrogen bonding. rsc.org For an N-acyl anilide, the ¹⁵N signal would be expected in a specific region characteristic of amides, and its precise location can offer information on the degree of delocalization of the nitrogen lone pair into the carbonyl and aromatic systems. rsc.orgnih.gov Furthermore, ¹H-¹⁵N coupling constants, often measured via HMBC or dedicated ¹H-¹⁵N correlation experiments, can confirm the N-H bond and provide information about the geometry at the nitrogen atom. nih.gov
In-situ or real-time NMR spectroscopy allows chemists to monitor chemical reactions as they occur inside the NMR tube. mpg.de This technique provides valuable kinetic data and can help identify transient intermediates, leading to a deeper understanding of reaction mechanisms. mpg.deacs.org
The synthesis of this compound, likely through the acylation of Ethyl 4-aminobenzoate (B8803810) with 2-bromobutanoyl chloride, could be monitored using in-situ ¹H NMR. By taking spectra at regular intervals, one could track the consumption of the starting materials (e.g., the disappearance of the -NH₂ signal of the aminobenzoate) and the formation of the final product (e.g., the appearance of the amide N-H signal and signals for the bromobutanoyl group). magritek.com This method can be used to optimize reaction conditions such as temperature, catalyst loading, and reaction time. semanticscholar.org
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. carleton.edumdpi.com It provides unambiguous information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. carleton.edu
An SCXRD analysis of this compound would yield a detailed model of its atomic arrangement. Key aspects of the analysis would include:
Molecular Conformation: The analysis would reveal the planarity of the amide group and the aromatic ring, as well as the torsion angles that define the orientation of the ester and the bromobutanoyl substituents relative to the central phenyl ring. dcu.ieacs.org The conformation of the flexible butanoyl chain in the crystalline state could also be precisely determined. nih.gov
Table 2: Representative Crystallographic Data that could be obtained for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Z | Number of molecules per unit cell |
| Key Bond Lengths (Å) | e.g., C=O, C-N, C-Br, C-C |
| Key Bond Angles (°) | e.g., C-N-C, O=C-N |
| Key Torsion Angles (°) | e.g., C-C-N-C, defining planarity and substituent orientation |
| Hydrogen Bond Geometry | Donor-Acceptor distance (Å) and angle (°) |
Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The solid-state structure and crystal packing of this compound are dictated by a combination of directed, non-covalent interactions. While specific crystallographic data for this exact molecule is not publicly available, its structural motifs allow for a robust prediction of the key intermolecular forces based on well-studied analogous compounds.
Hydrogen Bonding: The primary and most significant intermolecular interaction is expected to be hydrogen bonding. The amide group (-CONH-) is a classic hydrogen bond motif, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the crystal lattice, molecules of this compound would likely form extended chains or dimeric structures through N-H···O=C hydrogen bonds. The acceptor could be the oxygen of the amide carbonyl from a neighboring molecule or, alternatively, the oxygen of the ester carbonyl, leading to different packing arrangements. In related anilide structures, these interactions are fundamental in defining the supramolecular assembly.
Halogen Bonding: A more nuanced but significant interaction is halogen bonding, involving the bromine atom of the 2-bromobutanoyl moiety. The covalent bond between carbon and bromine (C-Br) creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br bond. nih.gov This electrophilic region can interact favorably with nucleophiles, such as the lone pairs of oxygen or nitrogen atoms. nih.gov
Potential halogen bonds in the crystal structure include:
C-Br···O=C Interactions: The bromine atom can act as a halogen bond donor, interacting with the carbonyl oxygen of either the amide or ester group of an adjacent molecule. The strength and linearity of this interaction are characteristic features of halogen bonds and play a crucial role in crystal engineering. nih.govrsc.org
C-Br···Br-C Interactions: In some bromo-substituted organic compounds, type I Br···Br contacts are observed where the distance between the atoms is shorter than the sum of their van der Waals radii (3.66 Å). mdpi.com These interactions, driven by crystal packing forces and dispersion, can further stabilize the lattice. mdpi.com
Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Probes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show a series of characteristic absorption bands corresponding to the vibrations of its constituent parts. The analysis can be informed by the known spectra of its precursors, such as Ethyl 4-aminobenzoate. nih.govchegg.com
The key functional groups and their expected vibrational frequencies are detailed below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretch | Amide | 3400-3200 | A strong, sharp peak indicating the presence of the secondary amide N-H bond. Its position can be sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100-3000 | Medium to weak bands appearing just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | Ethyl & Butanoyl Groups | 2980-2850 | Strong bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the alkyl chains. |
| C=O Stretch (Ester) | Ethyl Benzoate (B1203000) | ~1715 | A very strong, sharp absorption due to the carbonyl of the ester group, which is conjugated with the aromatic ring. |
| C=O Stretch (Amide I) | Amide | ~1680 | A strong band characteristic of the secondary amide carbonyl group. Its frequency is typically lower than that of the ester carbonyl. |
| Aromatic C=C Stretch | Benzene Ring | 1610-1580, 1520-1480 | Two or more medium to strong bands from the stretching vibrations within the aromatic ring. |
| N-H Bend (Amide II) | Amide | 1550-1510 | A strong band resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations. |
| C-O Stretch (Ester) | Ethyl Benzoate | 1300-1250 | A strong, characteristic band for the C-O single bond stretch of the ester group. |
| C-Br Stretch | Bromobutanoyl | 700-500 | A medium to strong band in the fingerprint region, confirming the presence of the carbon-bromine bond. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₆BrNO₃), the monoisotopic mass is approximately 313.03 g/mol .
A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, the molecular ion (M⁺) peak will appear as a doublet, [M]⁺ and [M+2]⁺, with nearly identical intensities. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule or its fragments.
The predicted fragmentation pathways under electron ionization (EI) are as follows:
Alpha Cleavage: Cleavage adjacent to the carbonyl groups is a common pathway. This can lead to the loss of the ethoxy group (•OCH₂CH₃, m/z 45) from the ester, resulting in an acylium ion.
Amide Bond Cleavage: The C-N amide bond can break, leading to two primary fragments: the ethyl 4-aminobenzoate radical cation (m/z 165) and the 2-bromobutanoyl cation (m/z 149/151). The fragment at m/z 120, corresponding to the subsequent loss of an ethoxy group from the aminobenzoate fragment, is also a highly probable and stable ion observed in the spectra of related compounds. massbank.eu
McLafferty Rearrangement: The ethyl ester may undergo a McLafferty rearrangement, leading to the loss of ethylene (B1197577) (C₂H₄, m/z 28) and the formation of a radical cation with a carboxylic acid group.
Loss of Bromine: The C-Br bond can cleave to release a bromine radical (•Br), resulting in a fragment ion at m/z 234.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 313/315 | [C₁₃H₁₆BrNO₃]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺), showing the characteristic 1:1 bromine isotopic pattern. |
| 268/270 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 234 | [M - Br]⁺ | Loss of a bromine radical. |
| 165 | [H₂N-C₆H₄-COOC₂H₅]⁺• | Formation of the ethyl 4-aminobenzoate radical cation via amide bond cleavage. This is a likely base peak. |
| 149/151 | [CH₃CH₂CH(Br)CO]⁺ | Formation of the 2-bromobutanoyl cation. |
| 120 | [H₂N-C₆H₄-CO]⁺ | Loss of •C₂H₅ and CO from the molecular ion, or loss of •C₂H₅ from the fragment at m/z 165. This is a very stable fragment seen in ethyl 4-aminobenzoate spectra. massbank.eu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the p-substituted benzene ring system, which is electronically influenced by the amino group (an electron-donating group) and the ester group (an electron-withdrawing group).
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to exhibit two primary absorption bands characteristic of substituted benzenes:
E₂-Band (π → π transition):* An intense absorption band is predicted at a shorter wavelength, likely in the range of 220-240 nm. This band corresponds to the π → π* electronic transition of the benzene ring involving the entire conjugated system.
B-Band (π → π transition):* A second, less intense but still significant, absorption band is expected at a longer wavelength, approximately between 290-320 nm. This band is also due to a π → π* transition but is characteristic of the extended conjugation involving the p-substituted amino and carboxyl groups. In the parent compound, Ethyl 4-aminobenzoate, this band is observed around 290-310 nm depending on the solvent. researchgate.net
The attachment of the 2-bromobutanoyl group to the nitrogen atom will modulate these transitions. The acyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen lone pair into the aromatic ring. This interruption of conjugation typically leads to a hypsochromic shift (blue shift) of the long-wavelength B-band compared to the unsubstituted Ethyl 4-aminobenzoate.
Additionally, weak n → π* transitions associated with the non-bonding electrons of the carbonyl oxygens (both ester and amide) may occur, but these are generally low in intensity and are often obscured by the much stronger π → π* absorption bands.
| Transition Type | Chromophore | Expected λmax (nm) | Description |
|---|---|---|---|
| π → π* (E₂-Band) | Substituted Benzene Ring | ~220-240 | High-intensity absorption related to the electronic excitation of the aromatic system. |
| π → π* (B-Band) | p-Acylaminobenzoate System | ~290-320 | Medium-intensity absorption from the extended conjugated system. Position is sensitive to substitution on the amino group. |
| n → π | C=O (Ester and Amide) | >300 | Low-intensity transition, often weak and may appear as a shoulder on the main π → π band. |
Computational Chemistry and Theoretical Modelling of N Acyl α Bromoamide Systems
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For N-acyl-α-bromoamide systems, DFT calculations are pivotal in elucidating the distribution of electrons and predicting chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For a molecule like Ethyl 4-[(2-bromobutanoyl)amino]benzoate, the HOMO is typically distributed over the electron-rich aromatic ring and the amino group, while the LUMO is often localized on the electron-withdrawing carbonyl groups and the bromo-substituted acyl chain. This distribution is key to understanding its reactivity patterns. Theoretical studies on related benzocaine (B179285) derivatives have shown that the HOMO-LUMO energy gap can be effectively calculated using DFT methods. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). researchgate.net
Nucleophilicity (N): A measure of the electron-donating ability of a molecule.
These descriptors are invaluable for comparing the reactivity of different N-acyl-α-bromoamide systems and for predicting their behavior in chemical reactions. mdpi.com Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. worldscientific.com
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.81 |
| Chemical Potential (μ) | -4.04 |
| Electrophilicity Index (ω) | 2.90 |
| Nucleophilicity (N) | 2.81 |
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. For N-acyl-α-bromoamide systems, theoretical studies can elucidate mechanisms of reactions such as hydrolysis, aminolysis, and nucleophilic substitution. nih.govacs.org
By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. libretexts.org This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants to determine the activation barrier. blogspot.com For instance, theoretical studies on the hydrolysis of amides have provided detailed insights into the role of solvent molecules in stabilizing the transition state and have quantified the energy barriers for these reactions. acs.org Such studies are crucial for understanding the stability and reactivity of the amide bond in N-acyl-α-bromoamide systems under various conditions.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov
These predictions are highly sensitive to the molecular conformation. Therefore, a good agreement between calculated and experimental NMR spectra can provide strong evidence for the predicted three-dimensional structure of the molecule in solution. liverpool.ac.uk For complex molecules like this compound, theoretical NMR predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Carbonyl (amide) | 168.5 | 169.2 |
| Carbonyl (ester) | 165.2 | 166.0 |
| C-Br | 45.8 | 46.5 |
| Aromatic C-N | 142.1 | 143.0 |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and chemical reactivity of flexible molecules like N-acyl-α-bromoamides are often dictated by their three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. nih.gov
Computational methods can be used to map the potential energy surface (PES) as a function of key dihedral angles. libretexts.org This allows for the identification of low-energy conformers and the energy barriers between them. researchgate.net For this compound, important conformational degrees of freedom include the rotation around the amide bond and the bonds connecting the aromatic ring to the ester and amide groups. Understanding the conformational landscape is crucial for predicting how the molecule might interact with biological targets or how it will behave in different solvent environments.
Studies on Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. uobasrah.edu.iq The ethyl 4-aminobenzoate (B8803810) moiety, a component of the target molecule, is known to be a part of chromophores with NLO activity. researchgate.netuobasrah.edu.iq
Computational methods, particularly DFT, can be used to calculate the molecular hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net These calculations can predict whether a molecule is likely to have significant NLO properties and can guide the design of new materials with enhanced NLO activity. For N-acyl-α-bromoamide systems, theoretical studies can explore how different substituents on the aromatic ring and the acyl chain influence the electronic structure and, consequently, the NLO response. mdpi.com
Advanced Synthetic Transformations and Derivatization Strategies for Ethyl 4 2 Bromobutanoyl Amino Benzoate and Analogues
Transition Metal-Catalyzed Cross-Coupling Reactions at the Alpha-Bromine Center (e.g., Carbon-Carbon Bond Formation)nih.gov
The α-bromine atom in Ethyl 4-[(2-bromobutanoyl)amino]benzoate is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are powerful tools for introducing a wide range of substituents at the α-position of the butanoyl chain. The development of such C-C bond-forming reactions has significantly expanded the synthetic utility of α-haloamides. nih.gov
Several established cross-coupling methodologies can be applied to α-bromo amides. thieme-connect.de These reactions typically involve an organometallic reagent and a transition metal catalyst, most commonly based on palladium or nickel. nih.gov The general mechanism involves the oxidative addition of the C-Br bond to the low-valent metal catalyst, followed by transmetalation with the organometallic partner and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov
Key cross-coupling reactions applicable to the α-bromine center include:
Suzuki-Miyaura Coupling: This reaction couples the α-bromo amide with an organoboron reagent, such as a boronic acid or ester. thieme-connect.de It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.com Palladium catalysts are frequently used for this transformation. thieme-connect.de
Negishi Coupling: This method utilizes organozinc reagents as the coupling partners. nih.gov Nickel-catalyzed Negishi cross-coupling has been shown to be particularly effective for racemic α-bromo amides, providing a pathway to enantiopure α-chiral amides when a chiral ligand is employed. nih.gov
Kumada-Corriu Coupling: This reaction employs Grignard reagents (organomagnesium halides). Nickel, iron, and cobalt catalysts have been utilized for this type of coupling with α-halo amides. thieme-connect.de
Hiyama Coupling: This involves the use of organosilicon compounds as the nucleophilic partner. thieme-connect.de
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. tcichemicals.com For instance, the use of potassium aryltrifluoroborate salts in place of boronic acids has been explored to overcome issues of stability and to accelerate the transmetalation step in Suzuki-Miyaura couplings. thieme-connect.de
| Coupling Reaction | Organometallic Reagent (M¹) | Typical Metal Catalyst (M²) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters (BR₂) | Palladium (Pd) | thieme-connect.de |
| Negishi | Organozinc (ZnX) | Nickel (Ni), Palladium (Pd) | nih.govnih.gov |
| Kumada-Corriu | Grignard (MgX) | Nickel (Ni), Iron (Fe), Cobalt (Co) | thieme-connect.de |
| Hiyama | Organosilicon (SiR₃) | Palladium (Pd) | thieme-connect.de |
Modifications of the Ester Moiety for Diverse Functional Group Access
The ethyl ester group in this compound is amenable to a range of chemical modifications, providing access to other important functional groups. These transformations are based on classic ester chemistry, primarily involving nucleophilic acyl substitution.
Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid through hydrolysis. libretexts.org This reaction can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org Base-promoted hydrolysis (saponification) typically uses a hydroxide (B78521) source, like NaOH, to attack the carbonyl carbon, followed by an irreversible deprotonation of the resulting carboxylic acid. libretexts.org
Aminolysis: Reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. libretexts.org This transformation, known as aminolysis, proceeds via a nucleophilic attack of the amine on the ester's carbonyl carbon. This allows for the introduction of a secondary or tertiary amide functionality in place of the ethyl ester.
Reduction: The ester can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion, which transforms the ethyl benzoate (B1203000) moiety into a benzyl (B1604629) alcohol derivative. libretexts.org
Transesterification: The ethyl group of the ester can be exchanged with a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. This process, known as transesterification, is an equilibrium reaction that can be driven to completion by using an excess of the new alcohol or by removing the ethanol (B145695) that is formed. chemicalbook.com This is a valuable method for synthesizing a library of different ester analogues. google.com
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | libretexts.org |
| Aminolysis | NH₃, RNH₂, or R₂NH | Amide | libretexts.org |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol | libretexts.org |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (COOR') |
Directed Functionalization of the Aromatic Ring (e.g., Suzuki-Miyaura Coupling)
The aromatic ring of the aminobenzoate portion of the molecule can be further functionalized. The existing amide group can act as a directing group in C-H activation reactions, guiding the installation of new substituents to specific positions on the ring. Metal-catalyzed direct functionalization of inert C-H bonds has become a powerful strategy for constructing substituted aromatic compounds. researchgate.net
While the amide group is a well-established directing group, its specific influence in the context of this compound would direct functionalization to the ortho positions of the aromatic ring (C3 and C5). Catalyst-controlled strategies can offer exceptional site selectivity. chemrxiv.org For example, rhodium and iridium catalysts have been shown to exhibit complementary selectivity in the functionalization of 3-acyl indoles, where an amide serves as a directing group. chemrxiv.org
Alternatively, if a halogen atom were present on the aromatic ring, the Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond. snnu.edu.cnnih.gov This palladium-catalyzed reaction is one of the most widely used methods for constructing biaryl systems and is tolerant of many functional groups. tcichemicals.comrsc.org In a hypothetical analogue, such as Ethyl 4-[(2-bromobutanoyl)amino]-3-bromobenzoate, the bromine on the aromatic ring could be selectively coupled with a boronic acid to introduce a new aryl or alkyl group, a transformation distinct from the coupling at the alpha-bromine of the butanoyl chain. nih.gov The development of air-stable Pd(NHC)(sulfide)Cl₂ catalysts has advanced the Suzuki-Miyaura cross-coupling involving amide bonds themselves, highlighting the ongoing innovation in this area. nih.gov
Stereoselective Derivatization and Chiral Resolution Techniques
The C2 position of the butanoyl group in this compound is a stereocenter. Controlling the stereochemistry at this position is often critical for biological applications. Several strategies can be employed for stereoselective derivatization and resolution.
Dynamic Kinetic Resolution (DKR): This powerful technique allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. For α-bromo amides, DKR involves a rapid, reversible epimerization of the stereocenter coupled with an enantioselective reaction. nih.gov For example, a combination of a bromide source to promote racemization and a haloalkane dehalogenase enzyme for enantioselective bromine substitution can achieve DKR. nih.gov Similarly, nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides in the presence of a chiral ligand can provide enantiopure α-chiral amides. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be incorporated into the molecule, which directs a subsequent reaction to proceed with high diastereoselectivity. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. Imidazolidinone-based chiral auxiliaries have been shown to be effective for the DKR of diastereomeric 2-bromopropanamides. nih.gov
Chiral Resolution: This process involves separating a racemic mixture into its constituent enantiomers. wikipedia.org
Diastereomeric Crystallization: The racemic compound can be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers on both analytical and preparative scales. nih.gov The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. nih.gov
| Technique | Principle | Key Feature | Reference |
|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | In situ racemization of starting material coupled with an enantioselective reaction. | Theoretically 100% yield of a single enantiomer. | nih.gov |
| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | High diastereoselectivity; auxiliary must be attached and later removed. | nih.gov |
| Chiral Resolution | Separation of a racemic mixture into two enantiomers. | Maximum theoretical yield is 50% for the desired enantiomer unless the undesired one is racemized and recycled. | wikipedia.org |
Development of Novel Catalysts and Reagents for Related Chemical Transformations
Continuous innovation in catalysis is expanding the toolbox for modifying molecules like this compound. The development of new catalysts and reagents aims to improve efficiency, selectivity, and substrate scope, often under milder and more sustainable conditions.
Advanced Palladium Catalysts: For Suzuki-Miyaura couplings, new classes of catalysts are being developed. For instance, benzothiazole-supported Pd-N-heterocyclic carbene (NHC) PEPPSI-type precatalysts have been shown to be effective for the acyl Suzuki cross-coupling of N-acyl-succinimides with arylboronic acids. mdpi.com Air- and bench-stable [Pd(NHC)(sulfide)Cl₂] complexes have also been reported for Suzuki-Miyaura cross-coupling of amides via N-C bond activation. nih.gov
Phase-Transfer Catalysts: For stereoselective transformations, novel chiral catalysts are emerging. Recoverable chiral quaternary ammonium (B1175870) salts have been developed as phase-transfer catalysts for reactions of racemic α-bromo ketones, enabling the synthesis of chiral α-azido and α-amino ketones with high enantioselectivity. organic-chemistry.org This approach avoids expensive transition metals and can be generalized to form bonds with carbon, oxygen, and sulfur nucleophiles. organic-chemistry.org
Organocatalysts: Chiral primary α-amino amides themselves have been investigated as multifunctional organocatalysts. mdpi.com These catalysts, which can be readily synthesized from amino acids, possess both Brønsted acid and base sites. They have proven effective in a range of asymmetric transformations, including aldol (B89426) and Michael reactions, demonstrating the potential for metal-free catalysis in related synthetic strategies. mdpi.com
Novel Reagents for Amide Transformations: Beyond catalysis, new reagents are enabling novel transformations. For example, 1,1-diborylalkanes have been used as pro-nucleophiles in the chemodivergent transformation of amides, leading to the selective formation of various functionalized ketones, enamides, and amines. researchgate.net
The ongoing development in these areas promises to provide even more precise and efficient tools for the derivatization of this compound and its analogues.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Ethyl 4-[(2-bromobutanoyl)amino]benzoate?
- Methodology : React ethyl 4-aminobenzoate with 2-bromobutanoyl chloride under anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via TLC and NMR.
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-bromination. Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride .
Q. How is the compound characterized spectroscopically?
- Techniques :
- IR : Detect amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm), ester carbonyl (δ ~168 ppm), and bromobutanyl signals (δ 3.5–4.5 ppm for BrCH₂).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 329.0 (C₁₃H₁₅BrNO₃).
- Validation : Compare experimental data with PubChem computational predictions .
Q. What crystallization methods are suitable for structural analysis?
- Protocol : Slow evaporation from ethanol at 4°C yields single crystals. Use SHELXL for refinement and WinGX for data processing. Validate with R-factor (<5%) and residual electron density maps .
Advanced Research Questions
Q. How to address low yield in bromobutanylation reactions?
- Optimization Strategies :
- Use palladium catalysts (e.g., Pd(OAc)₂) to enhance electrophilic substitution efficiency .
- Adjust stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature (40–60°C).
- Monitor side products (e.g., di-brominated derivatives) via HPLC .
Q. How to resolve conflicting crystallographic data during refinement?
- Troubleshooting :
- Check for twinning using PLATON; apply TWIN/BASF commands in SHELXL.
- Refine hydrogen atoms using riding models and constrain isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .
Q. What computational methods predict UV absorption properties?
- Approach : Perform time-dependent density functional theory (TD-DFT) calculations (e.g., Gaussian 16) with B3LYP/6-31G(d) basis set. Compare simulated spectra with experimental UV-Vis (λmax ~270 nm) to validate electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
